molecular formula C24H22N4O4 B10906283 N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide

Cat. No.: B10906283
M. Wt: 430.5 g/mol
InChI Key: VAOUFGXOWHDQAV-LMZSMFKYSA-N
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Description

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a pyridylmethylidene group, and a benzamide moiety

Preparation Methods

The synthesis of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then reacted with pyridylmethylidene compounds under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

    Condensation: The hydrazone moiety allows for further condensation reactions with aldehydes or ketones, forming new carbon-nitrogen bonds.

Scientific Research Applications

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can be compared with other similar compounds such as:

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H22N4O4/c1-31-20-11-12-22(32-2)18(14-20)15-21(27-23(29)17-8-4-3-5-9-17)24(30)28-26-16-19-10-6-7-13-25-19/h3-16H,1-2H3,(H,27,29)(H,28,30)/b21-15-,26-16+

InChI Key

VAOUFGXOWHDQAV-LMZSMFKYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(/C(=O)N/N=C/C2=CC=CC=N2)\NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C(=O)NN=CC2=CC=CC=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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